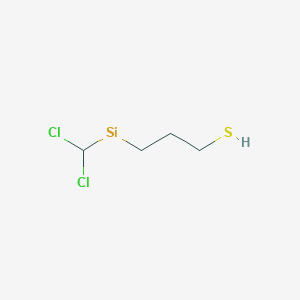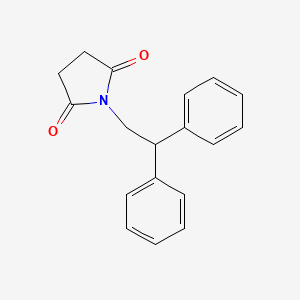![molecular formula C14H12Cl2S B14401435 [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene CAS No. 89423-42-7](/img/structure/B14401435.png)
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichloro-2-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene typically involves the reaction of 1,1-dichloro-2-phenylethane with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified sulfanyl derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include the inhibition of enzyme function or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1,1-Dichloro-2-phenylethyl)thio]benzene
- [(1,1-Dichloro-2-phenylethyl)oxy]benzene
- [(1,1-Dichloro-2-phenylethyl)amino]benzene
Uniqueness
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The dichloro substitution also enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89423-42-7 |
|---|---|
Formule moléculaire |
C14H12Cl2S |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
(1,1-dichloro-2-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H12Cl2S/c15-14(16,11-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
OMFHSFYURPVADC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(SC2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


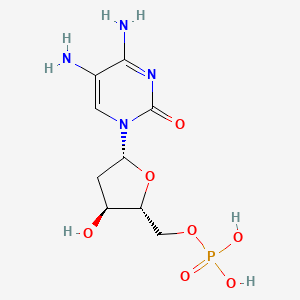
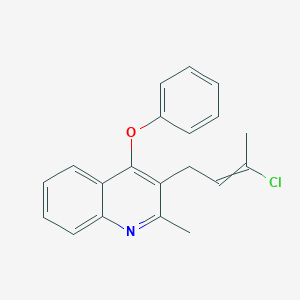
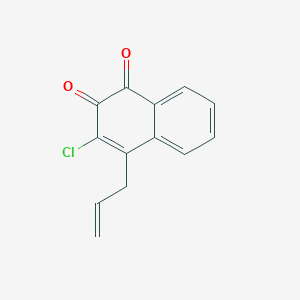
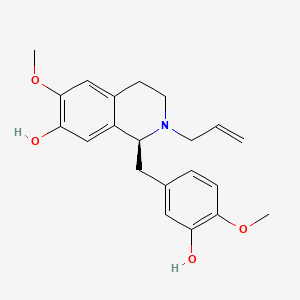
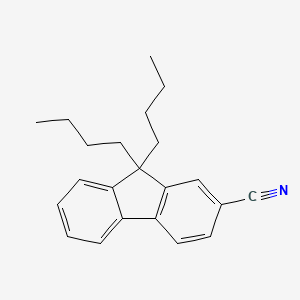

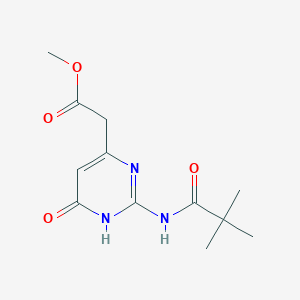

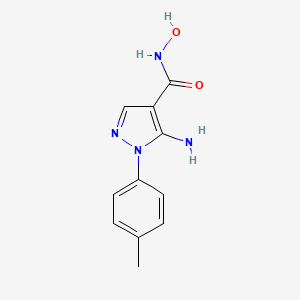
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
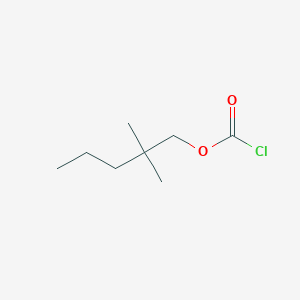
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
